molecular formula C8H13NO3 B1422197 Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate CAS No. 1260088-70-7

Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate

Cat. No. B1422197
CAS RN: 1260088-70-7
M. Wt: 171.19 g/mol
InChI Key: GLSSJSJNRMDYHJ-UHFFFAOYSA-N
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Description

“Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate” is a chemical compound with the molecular formula C8H13NO3 . It is also known as "3-Furancarboxylic acid, 4-amino-2,5-dihydro-5,5-dimethyl-, methyl ester" .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate and its derivatives have been synthesized and analyzed for their molecular and crystal structures. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, closely related to the compound , were obtained and their structures were established through X-ray structural analysis (Rudenko et al., 2013).

Reactions with Grignard Reagents

The reactivity of similar compounds with Grignard reagents has been studied. For example, the reaction of aspartic acid derivatives with Grignard reagents led to the synthesis of γ,γ-disubstituted α- and β-amino-butyrolactones, highlighting the versatility of these compounds in organic synthesis (Brinkmann et al., 2000).

Methanolysis and Hydrolysis Studies

Studies on methanolysis and hydrolysis of derivatives of methyl dihydrofuran carboxylates, which are structurally similar to this compound, have been conducted. These studies are crucial in understanding the chemical behavior and potential applications of these compounds (Lolya & Venter, 1977).

Synthesis of Dioxo-Oxathiole Derivatives

Another research application is in the synthesis of dioxo-oxathiole derivatives. A study reported a strategy for synthesizing methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates, demonstrating the compound's utility in creating complex chemical structures (Dobrydnev et al., 2018).

Enantioselectivity in Kinetic Resolution

The compound has also been explored in the context of enantioselectivity in kinetic resolution processes. For example, the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase was studied in the kinetic resolution of dihydropyridine derivatives, closely related to the compound (Sobolev et al., 2002).

Synthesis and Characterization

The synthesis and characterization of structurally similar compounds, such as 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters, have been carried out, providing insights into their chemical properties and potential applications (Coriani et al., 2009).

properties

IUPAC Name

methyl 4-amino-5,5-dimethyl-2H-furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2)6(9)5(4-12-8)7(10)11-3/h4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSSJSJNRMDYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(CO1)C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate
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Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate
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Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate
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Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate
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Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate
Reactant of Route 6
Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate

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